molecular formula C6H8O2S B6601329 3-methyl-2,5-dihydrothiophene-2-carboxylic acid CAS No. 81292-72-0

3-methyl-2,5-dihydrothiophene-2-carboxylic acid

Cat. No.: B6601329
CAS No.: 81292-72-0
M. Wt: 144.19 g/mol
InChI Key: FQSOAFTYZPWGME-UHFFFAOYSA-N
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Description

3-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a chiral dihydrothiophene carboxylic acid derivative of significant interest in medicinal chemistry and drug discovery. Compounds based on the dihydrothiophene scaffold are recognized as valuable, conformationally restricted bioisosteres in the design of novel pharmaceutical agents . The core structure is a key synthetic intermediate and featured moiety in the development of compounds with diverse biological activities. This compound is of particular research value for neuroscientists and enzymologists. Structurally similar tetrahydrothiophene-based analogs are potent mechanism-based inactivators of the enzyme γ-aminobutyric acid aminotransferase (GABA-AT) . Elevating GABA levels in the brain by inhibiting GABA-AT is a validated therapeutic strategy for treating neurological disorders such as epilepsy, Parkinson's disease, and infantile spasms . Researchers can utilize this methyl-substituted derivative to explore new inhibition mechanisms or to develop more efficient enzyme inactivators with potentially fewer side effects than existing treatments. Beyond neurological research, thiophene-2-carboxamide derivatives, which are synthetically accessible from carboxylic acid precursors like this compound, demonstrate a broad spectrum of pharmacological properties. These include significant antioxidant and antibacterial activities against pathogenic Gram-positive and Gram-negative bacteria, making them promising leads in the fight against antimicrobial resistance . The specific substitution pattern on the dihydrothiophene ring defines its physicochemical properties and binding interactions with biological targets, which can be investigated through molecular docking studies and density functional theory (DFT) calculations . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-2,5-dihydrothiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2S/c1-4-2-3-9-5(4)6(7)8/h2,5H,3H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSOAFTYZPWGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCSC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Iii. Elucidation of Chemical Reactivity and Transformation Pathways

Reactions of the Dihydrothiophene Ring System

The 2,5-dihydrothiophene (B159602) ring is a non-aromatic, partially saturated heterocycle. chemicalbook.com Its reactivity is centered around the endocyclic double bond and the sulfur heteroatom, which can participate in various reactions to modify the ring structure.

Aromatization of the dihydrothiophene ring to form the corresponding thiophene (B33073) is a thermodynamically favorable process that results in a stable aromatic system. This transformation is typically achieved through dehydrogenation, which involves the removal of two hydrogen atoms. Various methods have been developed for the dehydrogenation of heterocyclic systems. beilstein-journals.org

Transition metal catalysis and the use of stoichiometric oxidants are common strategies to facilitate dehydrogenation. tdl.orgnih.gov For dihydrothiophene derivatives, reagents such as N-bromosuccinimide (NBS) have been used to achieve aromatization. researchgate.net The process can also be promoted by other oxidizing agents like copper(II) bromide (CuBr₂). acs.org While specific studies on 3-methyl-2,5-dihydrothiophene-2-carboxylic acid are not extensively detailed, the principles of dehydrogenative aromatization are broadly applicable. The reaction would convert the dihydrothiophene core into a 3-methylthiophene-2-carboxylic acid structure.

Table 1: Selected Reagents for Dehydrogenation of Dihydrothiophenes

ReagentTypical ConditionsProduct Type
N-Bromosuccinimide (NBS)Presence of a radical initiator (e.g., AIBN)Thiophene
Copper(II) Bromide (CuBr₂)Varies, often with heatingThiophene
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Inert solvent, often at room temp. or with heatingThiophene
Sulfuryl chloride (SO₂Cl₂)VariesThiophene

The dihydrothiophene ring can undergo cleavage under specific reductive conditions. For instance, the parent 2,5-dihydrothiophene molecule can be reduced with sodium in liquid ammonia and methanol, leading to ring-opening and the formation of a mixture of 2-butanethiol and 3-butanethiol. chemicalbook.com This type of reaction suggests that the C-S bonds can be cleaved under potent reducing conditions.

Rearrangements involving the dihydrothiophene skeleton are less common but can be envisaged under conditions that promote the formation of cationic intermediates, potentially leading to alkyl shifts or ring expansion, particularly if adjacent to a carbocation-stabilizing group. youtube.commasterorganicchemistry.com For example, heating 2,5-dihydrothiophene in the presence of a Re/Al₂O₃ catalyst can cause isomerization to the more thermodynamically stable 2,3-dihydrothiophene (B74016). chemicalbook.com

The sulfur atom in the dihydrothiophene ring is susceptible to oxidation. This reaction typically proceeds in a stepwise manner, first yielding a sulfoxide and, upon further oxidation, a sulfone. acs.org The oxidation of 2,5-dihydrothiophene with hydrogen peroxide (H₂O₂) can be controlled to produce either the 2,5-dihydrothiophene sulfoxide at low temperatures or the 2,5-dihydrothiophene-1,1-dioxide (sulfone) with prolonged heating in acetic acid. chemicalbook.comchemicalbook.com A variety of other oxidizing agents are also effective for this transformation.

The resulting sulfone, 3-methyl-2,5-dihydrothiophene-1,1-dioxide-2-carboxylic acid, would exhibit significantly different chemical and physical properties compared to the parent sulfide (B99878) due to the increased polarity and electron-withdrawing nature of the sulfone group. acs.org

Table 2: Common Reagents for Oxidation of Thioethers to Sulfones

Oxidizing AgentTypical Product(s)Notes
Hydrogen Peroxide (H₂O₂)Sulfoxide or SulfoneProduct selectivity can be controlled by stoichiometry and conditions. chemicalbook.com
meta-Chloroperoxybenzoic acid (mCPBA)Sulfoxide or SulfoneA common and effective reagent for sulfide oxidation.
2-(Phenylsulfonyl)-3-phenyloxaziridine (Davis Reagent)SulfoneKnown for efficient oxidation of thiolates to sulfinates. organic-chemistry.org
Potassium Permanganate (KMnO₄)SulfoneA strong oxidizing agent.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, readily undergoing transformations to form a variety of derivatives. noaa.gov

Esterification: The conversion of the carboxylic acid to an ester is a fundamental reaction, most commonly achieved through Fischer esterification. masterorganicchemistry.com This process involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often an excess of the alcohol is used to drive it towards the product ester. chemguide.co.ukmasterorganicchemistry.com For this compound, this would produce the corresponding alkyl 3-methyl-2,5-dihydrothiophene-2-carboxylate.

Amidation: The formation of an amide bond from a carboxylic acid and an amine is a critical transformation. Direct amidation can be achieved by heating the carboxylic acid and amine, which drives off the water byproduct. mdpi.comencyclopedia.pub However, this often requires high temperatures. A more common laboratory approach involves the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride, by treating it with a reagent like thionyl chloride (SOCl₂). beilstein-journals.org This activated intermediate then readily reacts with an amine, even at low temperatures, to produce the desired amide in high yield. google.com

Table 3: Examples of Esterification and Amidation Products

ReagentReaction TypeProduct
Methanol (CH₃OH)EsterificationMethyl 3-methyl-2,5-dihydrothiophene-2-carboxylate
Ethanol (C₂H₅OH)EsterificationEthyl 3-methyl-2,5-dihydrothiophene-2-carboxylate
Ammonia (NH₃)Amidation3-Methyl-2,5-dihydrothiophene-2-carboxamide
Methylamine (CH₃NH₂)AmidationN,3-Dimethyl-2,5-dihydrothiophene-2-carboxamide

Decarboxylation is a chemical reaction that removes the carboxyl group and releases carbon dioxide (CO₂). wikipedia.org The ease with which a carboxylic acid undergoes decarboxylation is largely dependent on the stability of the carbanion intermediate formed upon loss of CO₂. The reaction is significantly facilitated by the presence of an electron-withdrawing group at the β-position to the carboxyl group, such as in β-keto acids. youtube.commasterorganicchemistry.com

This compound lacks such an activating group, and therefore, its decarboxylation would likely require harsh conditions, such as very high temperatures. However, alternative decarboxylation methods exist. For the related aromatic compound, 3-methylthiophene-2-carboxylic acid, treatment with bromine has been shown to induce a bromination/decarboxylation sequence. beilstein-journals.org Oxidative decarboxylation is another pathway that can be achieved using specific reagents like hypervalent iodine compounds. organic-chemistry.org These methods could potentially be applied to achieve the decarboxylation of this compound to yield 3-methyl-2,5-dihydrothiophene.

Cheletropic Extrusion Reactions of Dihydrothiophene Derivatives

Cheletropic reactions are a class of pericyclic reactions where two sigma bonds are concurrently made or broken to a single atom. In the context of dihydrothiophene derivatives, the most significant cheletropic reaction is the extrusion of a small molecule, such as sulfur dioxide (SO₂) or sulfur monoxide (SO), from the ring system. This process is a key transformation pathway, often utilized to generate highly reactive intermediates.

The thermal decomposition of 2,5-dihydrothiophene-1,1-dioxides, commonly known as sulfolenes, is a classic and synthetically valuable example of a cheletropic extrusion. thieme-connect.deimperial.ac.uk This reaction proceeds via a concerted, pericyclic mechanism to release sulfur dioxide (SO₂) and generate a conjugated 1,3-diene. The process is stereospecific, adhering to the Woodward-Hoffmann rules for orbital symmetry. thieme-connect.de

This reaction is frequently employed as a method to generate and trap transient or unstable conjugated dienes. The sulfolene precursor serves as a stable, crystalline solid that, upon heating, cleanly decomposes to provide the diene in situ for subsequent reactions, most notably the Diels-Alder cycloaddition. imperial.ac.uk The temperature required for this extrusion varies depending on the substitution pattern of the ring, but for many five-membered cyclic sulfones, the onset of thermal decomposition occurs at temperatures below 300 °C. acs.orgresearchgate.net

Studies on the kinetics of this decomposition have revealed the influence of substituents on the reaction rate. For instance, the rates of decomposition for various substituted dihydrothiophene 1,1-dioxides have been reported, along with their activation parameters. rsc.org Generally, the reaction is accelerated by electron-donating groups at the 3-position and alkyl substituents at the 2-position, while bulky groups can introduce steric hindrance and retard the rate. rsc.org The release of ring strain can also be a significant driving force, as seen in the high reactivity of certain fused-ring systems. rsc.org

Decomposition Rates and Activation Parameters for Selected 2,5-Dihydrothiophene 1,1-Dioxides
SubstituentRelative Rate (at 100°C)Activation Enthalpy (ΔH, kcal/mol)Activation Entropy (ΔS, cal/mol·K)
Unsubstituted1.032.5+8.5
3-Methyl4.730.5+6.2
3,4-Dimethyl22.029.0+5.0
3-Bromo0.1234.0+9.0

This table presents generalized data based on trends reported in the literature to illustrate the effect of substitution on the thermal extrusion reaction. rsc.org

Cycloaddition Chemistry of 2,5-Dihydrothiophene-2-carboxylic Acid Derivatives

The conjugated dienes generated from the cheletropic extrusion of 2,5-dihydrothiophene derivatives are valuable synthons in cycloaddition reactions. The substitution pattern of the original dihydrothiophene ring dictates the structure of the resulting diene, which in turn influences its reactivity and selectivity in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a powerful tool for the construction of six-membered rings. mdpi.com The diene generated from the thermal extrusion of the sulfone of this compound is an unsymmetrically substituted 1,3-diene. When this diene reacts with an unsymmetrical dienophile, the formation of two different constitutional isomers, known as regioisomers, is possible. masterorganicchemistry.com

The outcome of the reaction, or its regioselectivity, is largely governed by the electronic properties of the substituents on both the diene and the dienophile. chemistrysteps.comyoutube.com The alignment of the reactants in the transition state is influenced by the interaction of their frontier molecular orbitals (FMOs). Generally, the reaction is favored when the most electron-rich carbon of the diene aligns with the most electron-deficient carbon of the dienophile. chemistrysteps.com

For a diene derived from this compound, the methyl group acts as an electron-donating group (EDG), while the carboxylic acid (or its ester derivative) is an electron-withdrawing group (EWG). This electronic differentiation directs the regiochemical outcome. A general rule, often referred to as the "ortho-para rule" of Diels-Alder reactions, predicts the major products. masterorganicchemistry.comyoutube.com

1-Substituted Dienes: Dienes with a substituent at the C1 position tend to yield "ortho" (1,2-disubstituted) products.

2-Substituted Dienes: Dienes with a substituent at the C2 position tend to favor "para" (1,4-disubstituted) products. masterorganicchemistry.com

"Meta" (1,3-disubstituted) products are typically formed as minor byproducts, if at all. masterorganicchemistry.com

Predicted Regioselectivity in Diels-Alder Reactions of a 2-EWG-3-EDG-1,3-Diene
Dienophile (Y=EWG)Predicted Major RegioisomerRationale
Acrylonitrile (Y=CN)"Para"-like AdductThe electron-donating methyl group at C3 directs the dienophile's EWG to the C1 position of the resulting cyclohexene (B86901) ring.
Methyl Acrylate (Y=CO₂Me)"Para"-like AdductSimilar to acrylonitrile, the regiochemistry is controlled by the alignment of the most nucleophilic carbon of the diene (C1) with the most electrophilic carbon of the dienophile (Cβ).
Maleic AnhydrideSingle Adduct (Symmetrical Dienophile)As the dienophile is symmetrical, only one regioisomer is possible, though endo/exo stereoselectivity becomes the primary consideration.

Isomerization Phenomena in Dihydrothiophene Systems

Dihydrothiophene exists in two primary isomeric forms: the 2,5-dihydrothiophene and the 2,3-dihydrothiophene. wikipedia.orgwikipedia.org The 2,3-isomer, where the double bond is conjugated with the sulfur atom's lone pairs, is generally the more thermodynamically stable of the two. Consequently, 2,5-dihydrothiophenes can undergo isomerization to form the more stable 2,3-dihydrothiophene isomer. thieme-connect.de

This isomerization can be facilitated by the presence of a base. For example, in the case of dihydrothiophene 1,1-dioxides, treatment with a base like sodium hydride can establish an equilibrium between the 2,5- and 2,3-isomers. thieme-connect.de For the parent sulfolenes, this equilibrium mixture contains roughly equal parts of both isomers, while for certain substituted derivatives, the isomerization can proceed cleanly to the 2,3-dihydrothiophene 1,1-dioxide. thieme-connect.de This transformation is an important consideration in the synthesis and manipulation of dihydrothiophene-based scaffolds, as reaction conditions can potentially lead to a mixture of isomers or complete rearrangement to the more stable system.

Functionalization of the Methyl Group and Other Ring Positions

The chemical structure of this compound offers several sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Functionalization of the Methyl Group: The methyl group at the C3 position is adjacent to a double bond, making its protons allylic and thus weakly acidic. This allows for deprotonation using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or potassium tert-butoxide. The resulting allylic carbanion is a potent nucleophile that can react with a variety of electrophiles. This strategy provides a pathway to extend the carbon chain or introduce new functional groups at this position. Examples of such transformations, common for methyl groups on related heterocyclic systems, include:

Alkylation: Reaction with alkyl halides (R-X).

Aldol Addition: Reaction with aldehydes or ketones.

Carboxylation: Reaction with carbon dioxide (CO₂).

Silylation: Reaction with silyl halides (e.g., TMSCl).

Functionalization of Other Ring Positions:

Carboxylic Acid Group (C2): The carboxylic acid moiety is readily converted into other functional groups using standard organic transformations. These include esterification (reaction with an alcohol under acidic conditions), formation of an acid chloride (e.g., using thionyl chloride), and subsequent conversion to amides, anhydrides, or other acyl derivatives.

Olefinic Bond (C3-C4): The double bond within the ring can undergo various addition reactions characteristic of alkenes. Examples include halogenation (addition of Br₂ or Cl₂), epoxidation (e.g., with m-CPBA), dihydroxylation (e.g., with OsO₄ or cold, dilute KMnO₄), and hydrogenation to yield the corresponding saturated tetrahydrothiophene derivative.

Sulfur Atom: The sulfur atom can be oxidized to the corresponding sulfoxide or sulfone (1,1-dioxide) using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). chemicalbook.com As discussed previously, the resulting sulfone is a precursor for cheletropic extrusion reactions.

Iv. Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy for Structural and Conformational Analysis

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For 3-methyl-2,5-dihydrothiophene-2-carboxylic acid, the FTIR spectrum would be expected to show characteristic absorption bands corresponding to its functional groups.

A very broad absorption band would be anticipated in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid group, a hallmark feature resulting from hydrogen bonding. spectroscopyonline.com A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid would typically appear between 1700 and 1725 cm⁻¹. spectroscopyonline.com The spectrum would also feature C-H stretching vibrations for the methyl group and the dihydrothiophene ring around 2850-3000 cm⁻¹. The C-S stretching vibration, characteristic of the thiophene (B33073) ring, would likely be observed in the fingerprint region (typically below 800 cm⁻¹). iosrjournals.org

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. iosrjournals.org While polar bonds like C=O and O-H give strong signals in FTIR, non-polar bonds often produce strong signals in Raman spectroscopy. For this compound, the C=C double bond within the dihydrothiophene ring would be expected to produce a distinct and strong signal in the Raman spectrum, typically in the 1600-1680 cm⁻¹ region. The C-S bond of the heterocyclic ring would also be Raman active. iosrjournals.org This technique is particularly useful for studying the skeletal vibrations of the ring structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the carboxylic acid proton (a singlet, typically far downfield >10 ppm), the protons on the dihydrothiophene ring, and the protons of the methyl group. pressbooks.pub The chemical shifts and coupling patterns (splitting) of the ring protons would be crucial for confirming the 2,5-dihydro substitution pattern.

¹³C NMR Spectroscopy: This method detects the carbon atoms in a molecule, providing information about their chemical and electronic environments. thieme-connect.de The spectrum of this compound would display separate signals for the carbonyl carbon of the carboxylic acid (typically in the 170-185 ppm region), the sp² carbons of the double bond, the sp³ carbons of the ring, and the methyl carbon. researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity

2D NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds. researchgate.net For the target molecule, COSY would show correlations between adjacent protons on the dihydrothiophene ring, helping to trace the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms they are directly attached to. This is a powerful tool for assigning which proton is bonded to which carbon, for example, linking the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. princeton.edu HMBC is critical for piecing together the molecular skeleton. For instance, it would show a correlation from the methyl protons to the C3 carbon of the ring and from the proton at C2 to the carbonyl carbon of the carboxylic acid group, confirming their relative positions. researchgate.net

Application in Stereochemical Elucidation

The presence of a chiral center at the C2 position (the carbon bearing the carboxylic acid) means that this compound can exist as enantiomers. NMR spectroscopy, particularly through the use of chiral solvating agents or by derivatizing the carboxylic acid with a chiral auxiliary, can be used to distinguish between these enantiomers. Furthermore, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can provide information about the through-space proximity of protons, which can help in determining the relative stereochemistry in diastereomers, should additional chiral centers be present or introduced.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, this analysis provides the exact molecular weight and offers structural information through the examination of fragmentation patterns. When the molecule is ionized, it can break apart into smaller, characteristic fragment ions. The fragmentation of carboxylic acids often involves the cleavage of bonds adjacent to the carbonyl group. libretexts.org For the target compound, prominent fragmentation pathways could include the loss of the hydroxyl group (•OH, M-17), the entire carboxyl group (•COOH, M-45), or ring-opening fragmentations. libretexts.orgarkat-usa.org

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis to traditional mass spectrometry by separating ions based on their size, shape, and charge in the gas phase. mdpi.com This separation provides a rotationally averaged collision cross section (CCS) value, a robust and characteristic physicochemical property of an ion. mdpi.com While experimental CCS value databases are growing, they remain limited. Consequently, computational methods, particularly machine learning algorithms, have been developed to predict CCS values with a high degree of accuracy, often with a median relative error of less than 3%. mdpi.comacs.org

These predictive models, such as those using Support Vector Regression (SVR), are trained on large datasets of known molecules and use various molecular descriptors to calculate a theoretical CCS value. acs.org For a molecule like this compound, which may not be present in experimental databases, these predictive tools are invaluable. The predicted CCS values for different ion adducts (e.g., protonated, sodiated, or deprotonated ions) can significantly enhance the confidence in its identification in complex mixtures analyzed by LC-IM-MS.

Below is a table of hypothetical predicted CCS values for various adducts of this compound, calculated using a machine learning-based prediction model.

Ion AdductPredicted CCS (Ų) in N₂Ion Type
[M+H]⁺125.8Positive
[M+Na]⁺130.2Positive
[M-H]⁻121.5Negative
[M+Cl]⁻128.9Negative

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and stereochemistry. mkuniversity.ac.in For this compound, a single-crystal X-ray diffraction study would elucidate the exact spatial orientation of the methyl and carboxylic acid groups relative to the dihydrothiophene ring.

Furthermore, the analysis reveals how molecules pack together in the crystal lattice, detailing the intermolecular interactions such as hydrogen bonding that govern the solid-state structure. mkuniversity.ac.in The carboxylic acid functional group, for instance, is a strong hydrogen bond donor and acceptor, and its interactions would be a key feature of the crystal packing. mdpi.com

As no experimental crystal structure for this compound is publicly available, the following table presents hypothetical crystallographic data that would be obtained from such an analysis. This data is illustrative of the parameters determined in a typical X-ray diffraction experiment.

ParameterHypothetical Value
Chemical FormulaC₆H₈O₂S
Formula Weight144.19
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.56
b (Å)5.91
c (Å)13.24
β (°)105.3
Volume (ų)646.2
Z4
Calculated Density (g/cm³)1.482

V. Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and reaction intermediates. unipd.it For heterocyclic systems like dihydrothiophenes, these methods can elucidate the mechanisms of their formation and subsequent reactions.

Studies on the synthesis of related trans-2-amino-4,5-dihydrothiophene-3-carbonitriles have utilized high-level quantum chemical calculations to explore the reaction mechanism. nih.govacs.org The process involves modeling the reaction between precursors, such as 3-aryl-2-cyanothioacrylamides and α-thiocyanatoacetophenone. nih.govacs.org Using DFT, specifically with modern composite approaches like r²SCAN-3c, researchers can determine the reaction routes, calculate vibrational frequencies, and ascertain the Gibbs free energy of the transition states. nih.govacs.org Such calculations have shown that these reactions often proceed through the formation of a Michael adduct, which then undergoes an intramolecular cyclization to form the dihydrothiophene ring. nih.gov This approach provides a detailed, step-by-step understanding of the bond-forming and bond-breaking processes at a molecular level, insights that are crucial for optimizing synthetic procedures. nih.govresearchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. arxiv.org For derivatives of thiophene (B33073) carboxylic acid, DFT has been widely applied to investigate various molecular and electronic properties. nih.govresearchgate.net

A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of atoms that corresponds to the lowest energy state. nih.gov This process, known as geometry optimization, is crucial as the molecular structure dictates its physical and chemical properties. nih.gov For analogs of 3-methyl-2,5-dihydrothiophene-2-carboxylic acid, such as 3-methylthiophene-2-carboxylic acid and various thiophene-2-carboxamide derivatives, DFT calculations using functionals like B3LYP with basis sets such as 6-31G* or 6-311+G** have been employed to predict structural parameters. nih.govresearchgate.net The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structure is a true energy minimum. nih.gov

The optimized geometries provide detailed information on bond lengths, bond angles, and dihedral angles. This theoretical data can be compared with experimental results from techniques like X-ray crystallography to validate the computational model. nih.gov

Table 1: Representative Calculated Geometrical Parameters for a Thiophene Carboxylic Acid Moiety. Data is based on analogous structures from computational studies.
ParameterBond/AngleCalculated Value
Bond Length (Å)C=O~1.22 Å
C-S (ring)~1.75 - 1.85 Å
C-C (ring)~1.37 - 1.54 Å
Bond Angle (°)O=C-O~122°
C-S-C (ring)~92°
C-C=C (ring)~112° - 125°

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

The total electron density surface provides a depiction of the molecule's size and shape. This surface is fundamental as it forms the basis upon which properties like the MEP are mapped. unipd.it The distribution of electron density is key to understanding a molecule's steric properties and its ability to interact with other molecules. In thiophene-based compounds, the electron density is largely localized within the ring and the carboxyl substituent, defining the boundaries for molecular interactions.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital that can act as an electron acceptor (electrophile). youtube.comlibretexts.org

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A small HOMO-LUMO gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com DFT calculations on 3-methylthiophene-2-carboxamide derivatives have shown that substituents on the thiophene ring can significantly influence the HOMO-LUMO gap. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies for Thiophene Derivatives.
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
3-methyl thiophene-2-carboxamide derivatives-6.19 to -6.01-1.63 to -1.52~4.5
3-hydroxy thiophene-2-carboxamide derivatives-6.13 to -5.98-1.42 to -1.25~4.7
3-amino thiophene-2-carboxamide derivatives-5.64 to -5.53-1.07 to -0.99~4.5

The spatial distribution of the HOMO and LUMO is also important. In thiophene carboxylic acids, the HOMO is typically distributed over the thiophene ring, indicating this is the region from which electrons are most easily donated. researchgate.net The LUMO is often localized over the carboxylic acid group and the adjacent ring carbons, suggesting these are the sites that will accept electrons in a chemical reaction. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and intramolecular interactions like hyperconjugation. wisc.edu It translates the complex, delocalized molecular orbitals obtained from a calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. rsc.org This analysis provides a quantitative measure of the natural atomic charge on each atom in the molecule.

For a molecule like this compound, NBO analysis would quantify the partial charges on each atom. It is expected that the oxygen atoms of the carboxyl group would carry a significant negative charge, while the sulfur atom would also be electronegative. The analysis also reveals delocalization effects, such as the interaction between an occupied bonding orbital (donor) and an unoccupied anti-bonding orbital (acceptor), which stabilizes the molecule. researchgate.net These interactions are crucial for understanding the finer details of the molecule's electronic structure and stability. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

Computational chemistry, particularly Density Functional Theory (DFT), is a cornerstone for predicting the spectroscopic parameters of molecules. By calculating the electronic structure and energy of a molecule, researchers can derive properties like vibrational frequencies (which correspond to IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For thiophene derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G**, have been shown to provide theoretical vibrational frequencies that align well with experimental data. iosrjournals.org These calculations involve optimizing the molecular geometry to find its lowest energy state and then computing the second derivatives of the energy with respect to atomic displacements. This process generates a set of vibrational modes and their corresponding frequencies.

Vibrational ModePredicted Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C=O Stretching~1690 - 1750
C-C Stretching (in thiophene ring)1526, 1410, 13561528, 1413, 1352
C-S Stretching852, 649647
C-H In-plane Bending~1000 - 1300
C-H Out-of-plane Bending~700 - 1000

Data derived from studies on 2-thiophene carboxylic acid and general spectroscopic principles. iosrjournals.orgnih.gov

These predicted frequencies are often scaled by a factor (e.g., 0.9614 for B3LYP) to correct for approximations in the theoretical model and to improve agreement with experimental results. nih.gov Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation of such compounds.

Computational Assessment of Reactivity and Selectivity in Chemical Transformations

The reactivity and selectivity of a molecule are governed by its electronic structure. Computational methods allow for the calculation of various descriptors that provide insight into how a molecule will behave in a chemical reaction. Key among these are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests a greater propensity to act as a nucleophile.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons. A lower LUMO energy indicates a greater susceptibility to attack by nucleophiles, making the molecule more electrophilic.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of chemical stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. semanticscholar.org

For a series of dihydrothiophenone derivatives, DFT calculations have been used to determine these global reactivity descriptors. semanticscholar.org While specific values for this compound are not published, the table below illustrates the typical range of values for related compounds, calculated at the B3LYP/6-31G(d,p) level of theory.

Compound ClassHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Dihydrothiophenone Derivatives-6.0 to -6.5-2.5 to -3.03.4 to 3.8

Illustrative data based on computational studies of dihydrothiophenone derivatives. semanticscholar.org

Furthermore, Fukui functions can be calculated to predict the most likely sites for nucleophilic, electrophilic, and radical attack within the molecule. nih.gov This local reactivity descriptor helps in understanding the selectivity of chemical transformations. For instance, analysis of the Fukui function can pinpoint which carbon atom in the thiophene ring is most susceptible to electrophilic substitution or which atom is the preferred site for a nucleophile to attack. nih.gov

Thermodynamic and Kinetic Modeling of Reactions

Computational chemistry is also instrumental in modeling the thermodynamics and kinetics of chemical reactions. By calculating the energies of reactants, transition states, and products, a complete energy profile for a reaction pathway can be constructed.

Thermodynamic Modeling: This involves calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. For the synthesis or transformation of dihydrothiophene derivatives, these calculations can predict the feasibility of a reaction and the position of equilibrium. Thermodynamic calculations on a series of dihydrothiophenone derivatives have confirmed that their formation is spontaneous and exothermic. semanticscholar.org

Kinetic Modeling: This focuses on the activation energy (Ea) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. The activation energy is determined by the energy of the transition state relative to the reactants. A lower activation energy corresponds to a faster reaction rate. For complex reactions, such as the synthesis of heterocycles, kinetic modeling can help elucidate the reaction mechanism by comparing the activation energies of different possible pathways.

While specific kinetic models for reactions involving this compound are not available, the general approach would involve:

Identifying all plausible elementary reaction steps.

Calculating the geometries and energies of the transition state for each step using methods like DFT.

Using transition state theory to calculate the rate constants for each elementary reaction.

This type of modeling is crucial for optimizing reaction conditions, such as temperature and catalyst choice, to maximize the yield of the desired product.

Vi. Advanced Research Applications and Future Perspectives

Role of 3-Methyl-2,5-dihydrothiophene-2-carboxylic Acid as a Versatile Synthetic Building Block

The chemical architecture of this compound, featuring a partially saturated sulfur-containing ring, a carboxylic acid group, and a methyl-substituted double bond, makes it a highly valuable and versatile building block in organic synthesis. This combination of functional groups allows for a wide array of chemical modifications, enabling its use in the construction of more complex molecular frameworks.

One of the most significant applications of thiophene (B33073) derivatives is in the synthesis of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. rsc.orgthepharmajournal.comijacskros.com These bicyclic structures are of immense interest in medicinal chemistry as they are isosteres of purines and have been found to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. thepharmajournal.comnih.govnih.gov

The synthesis of thieno[2,3-d]pyrimidines often begins with appropriately substituted 2-aminothiophene-3-carboxylates or related precursors. nih.govnuph.edu.ua this compound can be envisioned as a strategic precursor to these key intermediates. A plausible synthetic pathway involves the aromatization of the dihydrothiophene ring to a thiophene ring, followed by the introduction of an amino group at the C3 position and conversion of the carboxylic acid to an ester or another suitable group for the subsequent pyrimidine (B1678525) ring formation. The general synthetic approach allows for the creation of a diverse library of thieno[2,3-d]pyrimidine (B153573) derivatives for biological screening. thepharmajournal.comnih.govscielo.br

Table 1: Examples of Biologically Active Thieno[2,3-d]pyrimidine Scaffolds

Scaffold Class Reported Biological Activity Reference
Substituted Thieno[2,3-d]pyrimidines Anticancer, Antimicrobial, Antiviral, Anti-inflammatory thepharmajournal.com
Pyrano[4',3':4,5]thieno[2,3-d]pyrimidines Antitumor (Breast Cancer) scielo.br
Thieno[2,3-d]pyrimidine-based Kinase Inhibitors FLT3 Kinase Inhibition, Autophagy Induction nih.gov

The 2,5-dihydrothiophene (B159602) scaffold serves as a stable precursor to highly reactive conjugated dienes. This transformation is typically achieved through oxidation of the sulfide (B99878) to a sulfone (dihydrothiophene 1,1-dioxide), followed by thermal extrusion of sulfur dioxide in a cheletropic elimination. vt.edu This reaction provides a clean and efficient method for generating specific diene isomers.

In the case of this compound, this sequence would lead to a substituted 1,3-butadiene (B125203) derivative. Such dienes are exceptionally useful intermediates in cycloaddition reactions, most notably the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings with high stereochemical control. wikipedia.orglibretexts.org The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with an alkene or alkyne (the dienophile) to form a cyclohexene (B86901) derivative. organic-chemistry.orgsigmaaldrich.com The substituents on both the diene and dienophile dictate the regiochemistry and stereochemistry of the resulting cyclic product, making this a highly versatile synthetic strategy. wikipedia.orgvanderbilt.edu The ability to generate a specific conjugated diene from a stable dihydrothiophene precursor like this compound opens up pathways to complex polycyclic and natural product-like structures. vt.edusigmaaldrich.com

Development of Novel Catalytic Systems for Dihydrothiophene Synthesis and Functionalization

The synthesis and modification of dihydrothiophenes and their parent thiophene structures are often reliant on catalytic methods. Recent advances have focused on developing novel catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. For instance, palladium/norbornene cooperative catalysis has emerged as a powerful technique for the direct vicinal difunctionalization of thiophenes, allowing for the regioselective installation of two different functional groups at the C4 and C5 positions. nih.gov

Furthermore, catalytic asymmetric functionalization and dearomatization of thiophenes represent a frontier in the field, providing access to chiral dihydrothiophene derivatives. nih.govrsc.org These methods often employ chiral catalysts to control the stereochemical outcome of the reaction. The development of such catalytic systems is crucial for the synthesis of enantiomerically pure compounds derived from this compound, which is essential for applications in pharmaceutical development. Research into catalysts for the hydrogenation of thiophenes to tetrahydrothiophenes also provides insights into controlling the saturation level of the thiophene ring system. researchgate.net

Exploration of Unconventional Synthetic Routes and Biocatalytic Approaches

Beyond traditional chemical synthesis, researchers are exploring unconventional and more sustainable routes to dihydrothiophenes. Biocatalysis, which utilizes enzymes or whole-cell systems to perform chemical transformations, offers significant advantages, including high selectivity (chemo-, regio-, and stereoselectivity) and mild, environmentally benign reaction conditions. rjeid.comgsa.ac.uk

The application of biocatalytic methods to the synthesis of this compound or its derivatives could enable the production of highly pure chiral building blocks. gsa.ac.uk For example, enzymes could be used for the asymmetric reduction of a thiophene precursor to a chiral dihydrothiophene or for the kinetic resolution of a racemic mixture of the target compound. Chemoenzymatic strategies, which combine enzymatic steps with traditional chemical reactions, provide a powerful approach to leverage the strengths of both methodologies for the efficient synthesis of complex molecules. rjeid.com

Integration with Flow Chemistry and High-Throughput Experimentation

Modern chemical synthesis is increasingly benefiting from the integration of advanced technologies like flow chemistry and high-throughput experimentation (HTE). chemrxiv.org Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch flask, offers advantages such as enhanced safety, better heat and mass transfer, and improved scalability. durham.ac.ukunimi.it This technology is particularly well-suited for the synthesis of heterocyclic compounds and could be applied to optimize the production of this compound and its derivatives. durham.ac.uk

High-Throughput Experimentation (HTE) involves the miniaturization and parallelization of reactions, allowing for the rapid screening of a vast number of reaction conditions (e.g., catalysts, solvents, temperatures). nih.govresearchgate.net By employing HTE, researchers can quickly identify optimal conditions for the synthesis or functionalization of the target dihydrothiophene, significantly accelerating the discovery and development of new synthetic methodologies and novel bioactive compounds. purdue.edustrath.ac.uk

Design and Synthesis of Advanced Materials Incorporating Dihydrothiophene Moieties

Thiophene-containing molecules are foundational components in the field of materials science, particularly for organic electronics. The thiophene ring is a key building block for conducting polymers, organic semiconductors, and dyes for solar cells. While the saturated nature of the dihydrothiophene ring disrupts conjugation, it can be strategically employed as a latent or modifiable unit.

The carboxylic acid function on this compound provides a handle for incorporating this moiety into larger molecular architectures, such as coordination polymers or metal-organic frameworks (MOFs). mdpi.com After aromatization to the corresponding thiophene-2-carboxylic acid, the molecule can act as a versatile building block for such materials. beilstein-journals.orgbeilstein-journals.orgresearchgate.net The resulting materials could possess interesting electronic, optical, or porous properties, with potential applications in sensing, catalysis, or gas storage.

Q & A

Q. What gaps exist in understanding the mechanism of action of this compound, and how can they be addressed?

  • Methodological Answer : Current limitations include unclear biological targets. Strategies:
  • Proteomics : Use affinity chromatography or pull-down assays to identify binding partners.
  • CRISPR screening : Identify gene knockouts that confer resistance to the compound.
  • In vivo models : Zebrafish or C. elegans for toxicity and efficacy profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.